molecular formula C20H20FN3O3S2 B11227353 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11227353
M. Wt: 433.5 g/mol
InChI Key: MXICFUBDOVHXEU-UHFFFAOYSA-N
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Description

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with dimethylsulfamoyl and methyl groups, linked to a fluorophenylacetamide moiety through a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Dimethylsulfamoyl and Methyl Groups: The quinoline core is then functionalized with dimethylsulfamoyl and methyl groups using appropriate reagents and conditions.

    Formation of the Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the functionalized quinoline with a thiol reagent.

    Coupling with Fluorophenylacetamide: The final step involves coupling the intermediate with 4-fluorophenylacetamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and fluorophenylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H20FN3O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H20FN3O3S2/c1-13-10-20(28-12-19(25)22-15-6-4-14(21)5-7-15)23-18-9-8-16(11-17(13)18)29(26,27)24(2)3/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

MXICFUBDOVHXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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